molecular formula C12H15FO B15259137 1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol

1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol

Cat. No.: B15259137
M. Wt: 194.24 g/mol
InChI Key: DQHGHVVKLOBUKW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a 4-fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. Commonly used catalysts include bases such as sodium hydroxide or potassium hydroxide, and the reduction step often employs hydrogenation with palladium on carbon as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-3-methylcyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C12H15FO/c1-9-6-7-12(14,8-9)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3

InChI Key

DQHGHVVKLOBUKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=CC=C(C=C2)F)O

Origin of Product

United States

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